

# 3-(Trifluoromethoxy)phenylacetonitrile

## molecular weight and formula

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### Compound of Interest

Compound Name: 3-(Trifluoromethoxy)phenylacetonitrile

Cat. No.: B017178

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### An In-depth Technical Guide to 3-(Trifluoromethoxy)phenylacetonitrile

**Abstract:** This technical guide provides a comprehensive overview of **3-(Trifluoromethoxy)phenylacetonitrile**, a fluorinated aromatic nitrile of significant interest to the chemical, pharmaceutical, and material science sectors. The document delineates its fundamental chemical and physical properties, discusses its pivotal role as a synthetic intermediate, and outlines its applications. Furthermore, it covers essential spectroscopic data for characterization, safe handling protocols, and a complete set of references for further investigation. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile building block.

## Core Chemical Identity and Properties

**3-(Trifluoromethoxy)phenylacetonitrile**, also known as 3-(Trifluoromethoxy)benzyl cyanide, is a specialty chemical building block. The presence of the trifluoromethoxy (-OCF<sub>3</sub>) group at the meta-position of the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable synthon in medicinal chemistry and materials science.

## Molecular and Structural Data

The fundamental identifiers and molecular properties of **3-(Trifluoromethoxy)phenylacetonitrile** are summarized below.

Identifier	Value	Source
IUPAC Name	2-[3-(trifluoromethoxy)phenyl]acetonitrile	[1]
Synonyms	3-(Trifluoromethoxy)benzyl cyanide	[2]
CAS Number	108307-56-8	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>3</sub> NO	[1][3]
Molecular Weight	201.15 g/mol	[3]
Exact Mass	201.0399 g/mol	[1]
InChI Key	WZLPHJZVNJXHPV-UHFFFAOYSA-N	[1]
SMILES	<chem>C1=CC(=CC(=C1)OC(F)(F)F)CC#N</chem>	[1]

## Physicochemical Characteristics

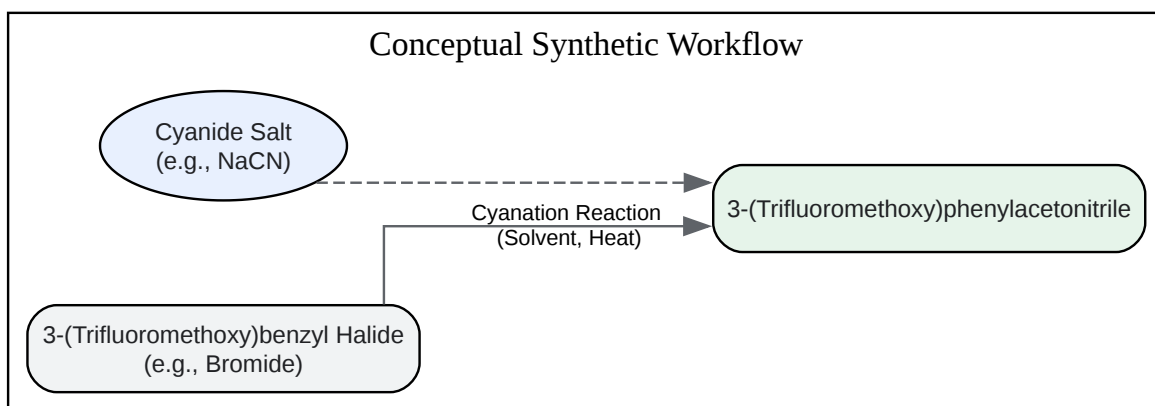
This compound is typically a colorless to light yellow liquid under standard conditions.[4] Its physical properties are critical for designing reaction conditions, purification procedures, and storage protocols.

Property	Value	Source
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	224.2 ± 35.0 °C (Predicted)	[4]
Density	1.289 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
Refractive Index	1.448	[4]
Storage	Sealed in a dry place at room temperature	[4]

## Synthesis and Role as a Chemical Intermediate

While specific, detailed industrial synthesis routes for **3-(Trifluoromethoxy)phenylacetonitrile** are often proprietary, its structure suggests a logical synthetic pathway. The synthesis would likely involve the introduction of the cyanomethyl group ( $-\text{CH}_2\text{CN}$ ) to a 3-trifluoromethoxybenzene precursor. A common method for this transformation is the cyanation of a corresponding benzyl halide (e.g., 3-(trifluoromethoxy)benzyl bromide) with a cyanide salt like sodium or potassium cyanide.

The true value of this compound lies in its utility as an intermediate. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions. The trifluoromethoxy group often enhances the parent molecule's metabolic stability and lipophilicity, which are desirable traits in drug candidates.



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Caption: Conceptual workflow for the synthesis of **3-(Trifluoromethoxy)phenylacetonitrile**.

## Applications in Research and Drug Development

The trifluoromethyl ( $-\text{CF}_3$ ) and trifluoromethoxy ( $-\text{OCF}_3$ ) moieties are of profound importance in modern drug discovery. They can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. While specific applications for **3-(Trifluoromethoxy)phenylacetonitrile** are highly specialized, its structural analog, 3-

(Trifluoromethyl)phenylacetonitrile, serves as a key intermediate in the synthesis of pharmaceuticals (including anti-inflammatory and analgesic drugs), agrochemicals, and advanced materials.[5] The  $-\text{OCF}_3$  group is often considered a bioisostere of other functional groups and can improve metabolic stability by blocking sites of oxidative metabolism. Therefore, **3-(Trifluoromethoxy)phenylacetonitrile** is a critical building block for creating novel compounds in these fields.

Key areas of application include:

- **Medicinal Chemistry:** Synthesis of complex heterocyclic systems and lead compounds for various therapeutic targets.
- **Agrochemicals:** Development of new pesticides and herbicides with enhanced efficacy.
- **Material Science:** Used in the creation of polymers and other materials with enhanced thermal and chemical resistance due to the fluorinated group.[5]

## Spectroscopic and Analytical Profile

Accurate characterization is essential for verifying the identity and purity of the compound.

- **Mass Spectrometry (MS):** The NIST WebBook provides mass spectrum data for this compound.[1] In electron ionization (EI-MS), one would expect to see the molecular ion peak ( $\text{M}^+$ ) at  $m/z$  201. The fragmentation pattern would likely involve the loss of the trifluoromethoxy group and cleavage at the benzylic position.
- **Infrared Spectroscopy (IR):** The IR spectrum is a key tool for identifying functional groups. The NIST WebBook contains a gas-phase IR spectrum for this compound.[1] Key expected vibrational frequencies include:
  - $\sim 2250\text{ cm}^{-1}$ : A sharp, medium-intensity peak characteristic of the nitrile ( $\text{C}\equiv\text{N}$ ) stretch.
  - $\sim 3050\text{-}3100\text{ cm}^{-1}$ : Aromatic C-H stretching.
  - $\sim 2850\text{-}2950\text{ cm}^{-1}$ : Aliphatic C-H stretching from the methylene ( $-\text{CH}_2-$ ) group.
  - $\sim 1100\text{-}1300\text{ cm}^{-1}$ : Strong C-F stretching bands from the  $-\text{OCF}_3$  group.

- $\sim 1600\text{ cm}^{-1}$  and  $\sim 1475\text{ cm}^{-1}$ : Aromatic C=C ring stretching.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum is not available in the search results, the expected signals can be predicted based on the structure:
  - $^1\text{H}$  NMR: One would anticipate a singlet for the two methylene protons ( $-\text{CH}_2\text{CN}$ ) and a complex multiplet pattern in the aromatic region (7.0-8.0 ppm) for the four protons on the benzene ring.
  - $^{13}\text{C}$  NMR: Signals for the nitrile carbon ( $\sim 117\text{ ppm}$ ), the methylene carbon, multiple aromatic carbons, and the quartet characteristic of the trifluoromethoxy carbon due to coupling with fluorine would be expected.
  - $^{19}\text{F}$  NMR: A singlet corresponding to the three equivalent fluorine atoms of the  $-\text{OCF}_3$  group.

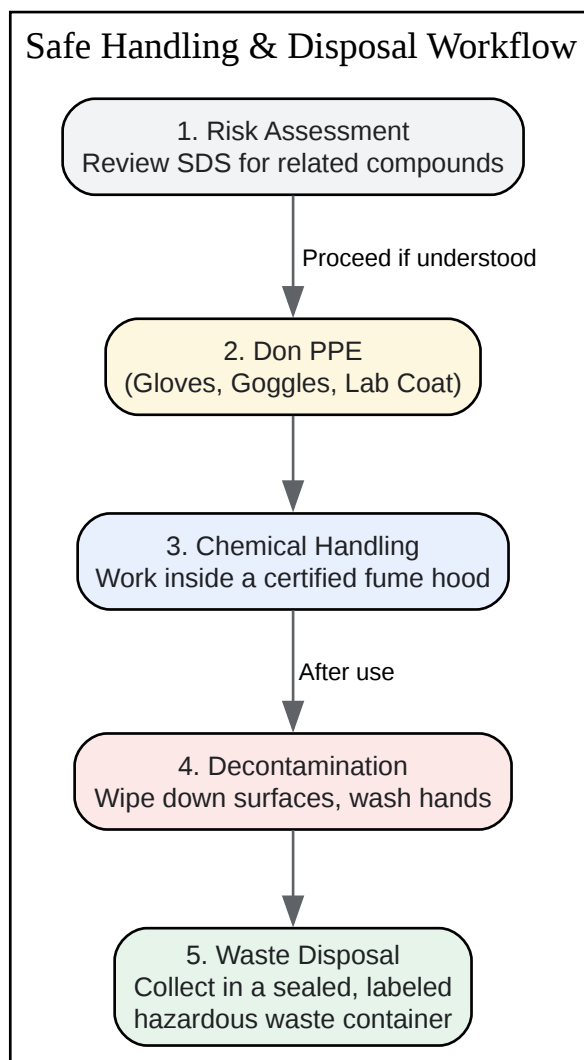
## Safety, Handling, and Disposal

As with any laboratory chemical, proper safety protocols must be followed. Although a specific Safety Data Sheet (SDS) for the methoxy variant was not retrieved, the safety profile can be inferred from related compounds like 2-(Trifluoromethyl)phenylacetonitrile and general chemical principles. Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.<sup>[6][7][8]</sup>

### General Safety Precautions:

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.<sup>[9]</sup>
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.<sup>[7]</sup>
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.<sup>[8][9]</sup> Wash hands thoroughly after handling.
- Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, foam, or carbon dioxide extinguishers.<sup>[9]</sup>

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.[9]



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Caption: A standardized workflow for the safe handling and disposal of nitrile compounds.

## Conclusion

**3-(Trifluoromethoxy)phenylacetonitrile** is a highly valuable and versatile fluorinated building block. Its unique combination of a reactive nitrile handle and a metabolically robust trifluoromethoxy group makes it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its

chemical properties, spectroscopic data, and safety requirements is paramount for its effective and safe utilization in research and development.

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